B3-Tunicamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

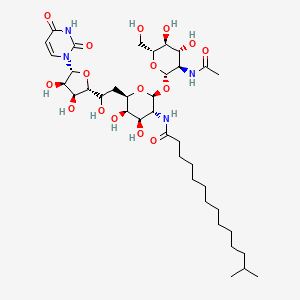

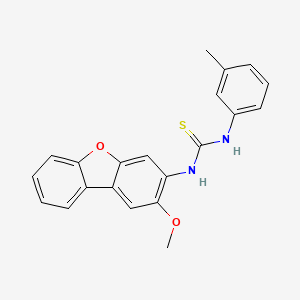

N-[(2S,3R,4R,5R,6R)-2-[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]-2-hydroxyethyl]-4,5-dihydroxy-3-oxanyl]-13-methyltetradecanamide is a N-acyl-hexosamine.

Applications De Recherche Scientifique

Inhibition of Protein Glycosylation and Selective Cytotoxicity :B3-Tunicamycin inhibits the transfer of N-acetylglucosamine 1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a key step in protein glycosylation. It has been found to inhibit mannose incorporation into glycoproteins synthesized by chick or mouse fibroblasts and demonstrates selective cytotoxicity toward virally transformed fibroblasts. This property makes it a potential candidate for tumor growth studies in animals (Duksin, Seiberg, & Mahoney, 1982).

Impact on Insulin Receptors in Adipocytes :Tunicamycin, by inhibiting protein glycosylation, leads to a rapid depletion of insulin binding activity at the surface of 3T3‐L1 adipocytes. This reduction in insulin receptors impacts the sensitivity of adipocytes to insulin and anti-insulin receptor antibody effects on hexose uptake and metabolism (Rosen, Chia, Fung, & Rubin, 1979).

Effect on Yeast Glycoprotein Synthesis :In yeast, tunicamycin stops the synthesis of external glycoproteins like invertase and acid phosphatase within 30 minutes, without significantly affecting general glucosamine metabolism. This indicates its specific role as an inhibitor of glycoprotein synthesis in yeast cells (Kuo & Lampen, 1974).

Exploring Tunicamycin Resistance in Cells :Research on tunicamycin-resistant mutations in mouse FM3A cells has provided insights into the mechanisms of resistance. This includes the impact on the incorporation of mannose into the acid-insoluble cell fraction, potentially offering perspectives on how cells adapt to inhibitors like tunicamycin (Koyama, Ayusawa, Okawa, Takatsuki, & Tamura, 1982).

Dissecting Tunicamycin Biosynthesis :The study of the biosynthetic genes of tunicamycin in Streptomyces chartreusis and their heterologous expression has contributed to understanding the metabolic pathway for tunicamycin biosynthesis. This research is crucial for creating variants of this natural product for improved therapeutic applications (Wyszyński, Hesketh, Bibb, & Davis, 2010).

Influence on Cell Surface Properties and Adhesive Properties :Tunicamycin's inhibition of lipid-carrier-dependent glycosylation of proteins affects the cell surface properties of normal and transformed cells. It interferes with the insertion or function of cell-surface glycoproteins, influencing cellular properties like attachment, cell shape, and agglutinability (Duksin & Bornstein, 1977).

Impact on Immunoglobulin Secretion by Plasma Cells :Tunicamycin's inhibition of N-acetylglucosamine-lipid intermediates significantly affects the secretion of immunoglobulins IgA and IgE by mouse plasma cells, demonstrating the necessity of glycosylation for normal immunoglobulin secretion (Hickman, Kulczycki, Lynch, & Kornfeld, 1977).

Effect on Procollagen to Collagen Conversion :Studies have shown that tunicamycin impacts the conversion of procollagen to collagen in fibroblasts and bone, providing insights into the role of glycosylation in collagen synthesis and proteolytic modification (Duksin & Bornstein, 1977).

Induction of Autophagy and Apoptosis in Cancer Cells :Tunicamycin has been studied for its role in inducing endoplasmic reticulum stress in cancer cells, leading to autophagy, apoptosis, and enhanced chemotherapy sensitivity. This highlights its potential in cancer therapy (Zhou, Li, Wang, Pan, & Lu, 2017).

Sensitivity to Chemotherapy in Carcinoma Cells :The use of tunicamycin in increasing the sensitivity of head-and-neck carcinoma cells to chemotherapy (cisplatin) has been investigated, suggesting its role in modifying glycosylation processes in tumor cells (Noda, Fujieda, Seki, Tanaka, Sunaga, Ohtsubo, Tsuzuki, Fan, & Saito, 1999).

Propriétés

Numéro CAS |

76544-50-8 |

|---|---|

Nom du produit |

B3-Tunicamycin |

Formule moléculaire |

C38H64N4O16 |

Poids moléculaire |

832.9 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide |

InChI |

InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1 |

Clé InChI |

XAFNQFHOQPRGAK-BJLDJXKVSA-N |

SMILES isomérique |

CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canonique |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Synonymes |

B3-tunicamycin tunicamycin B3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[methylthio]butyric acid](/img/structure/B1229648.png)

![N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)

![3-Benzoylamino-1-[2-(4-benzoylamino-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B1229657.png)

![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)

![2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)

![2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1229663.png)

![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)

![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)